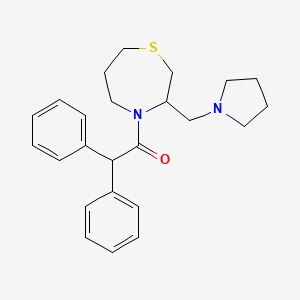

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2,2-diphenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2OS/c27-24(23(20-10-3-1-4-11-20)21-12-5-2-6-13-21)26-16-9-17-28-19-22(26)18-25-14-7-8-15-25/h1-6,10-13,22-23H,7-9,14-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAJOSZVAOYTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the thiazepane ring.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a halomethyl group attached to the thiazepane ring.

Attachment of the Diphenyl Ethanone Group: The final step involves the Friedel-Crafts acylation of the thiazepane-pyrrolidine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiazepane ring may interact with enzyme active sites, while the pyrrolidine moiety could enhance binding affinity. The diphenyl ethanone structure might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects, heterocyclic systems, and synthetic routes.

Key Observations

Heterocyclic Diversity: The target compound’s thiazepane-pyrrolidine system contrasts with the triazole () and thiadiazole () cores, which are more electron-deficient and prone to π-π stacking. Thiazepanes, with their seven-membered rings, may enhance conformational flexibility compared to rigid triazoles .

Synthetic Complexity :

- The target compound likely requires advanced multi-step functionalization , such as alkylation of the thiazepane nitrogen (similar to ’s sodium ethoxide-mediated coupling) or hydrazone cyclization (as in ) .

Biological Implications: Unlike triazole-based ethanones (), which exhibit antimicrobial activity, the target’s pyrrolidine-thiazepane framework may target neurological pathways (e.g., sigma receptors or monoamine transporters) . The absence of electronegative substituents (e.g., fluorine in ) may reduce metabolic stability but improve lipophilicity .

Biological Activity

Introduction

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone, with the CAS number 1421460-04-9, is a compound of interest due to its potential biological activities. This article reviews the compound's structure, properties, and biological activities based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.6 g/mol. The compound features a thiazepane ring and a diphenyl group which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421460-04-9 |

| Molecular Formula | C24H30N2OS |

| Molecular Weight | 394.6 g/mol |

Biological Activity

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazepane derivatives have been reported to possess antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence that thiazepane derivatives can exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of apoptotic markers and inhibition of oncogenic signaling pathways.

Neuroprotective Effects

The pyrrolidine moiety in the compound is associated with neuroprotective effects. Research has shown that compounds containing pyrrolidine can enhance cognitive functions and provide neuroprotection against neurodegenerative diseases such as Alzheimer's. The proposed mechanism includes the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Antimicrobial Efficacy : A study evaluated a series of thiazepane derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications in the side chains significantly enhanced antimicrobial potency.

- Anticancer Potential : In vitro assays conducted on various cancer cell lines showed that specific thiazepane derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 µM.

- Neuroprotection : A study involving animal models demonstrated that administration of pyrrolidine-containing compounds improved memory retention and reduced neuroinflammation markers.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Enhances cognitive function; reduces oxidative stress |

The compound this compound shows promising biological activities across various domains including antimicrobial, anticancer, and neuroprotective effects. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

References

Q & A

Q. What are the established synthetic routes for 2,2-diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, such as condensation of 1,4-dicarbonyl precursors with heterocyclic amines. Piperidine-mediated catalysis is often employed to facilitate cyclization steps, while acyl chlorides may be used for ketone formation. Reaction optimization requires precise control of temperature (e.g., reflux in ethanol) and solvent polarity to maximize yields. Catalysts like triethylamine are critical for neutralizing byproducts in condensation reactions .

Q. Which spectroscopic methods are critical for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazepane ring structure and pyrrolidinylmethyl substitution. Infrared (IR) spectroscopy identifies carbonyl (C=O) and secondary amine (N-H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies under varying pH (4–9) and temperature (25–60°C) reveal degradation at extremes, necessitating storage in inert atmospheres at −20°C. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Discrepancies may arise from assay-specific conditions (e.g., cell line selectivity or dose-dependent effects). Orthogonal validation methods, such as RNA sequencing to identify differentially expressed genes or metabolomic profiling, can clarify mechanisms. Dose-response studies and in vivo models (e.g., zebrafish or murine xenografts) are recommended to confirm activity thresholds .

Q. What computational and experimental strategies elucidate the mechanism of action involving enzyme or receptor interactions?

Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants. Knockdown/knockout models (e.g., CRISPR-Cas9) validate target relevance, while Western blotting detects downstream signaling proteins (e.g., MAPK, Akt) .

Q. How do stereochemical variations in the thiazepane ring influence pharmacological activity, and what methods validate these effects?

Enantiomeric resolution via chiral HPLC or enzymatic resolution can isolate stereoisomers. Comparative bioactivity assays (IC50 values) and 3D-QSAR models quantify stereochemical contributions. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.